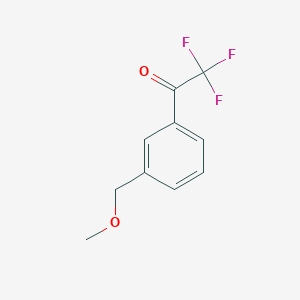

2,2,2-Trifluoro-1-(3-(methoxymethyl)phenyl)ethanone

Description

2,2,2-Trifluoro-1-(3-(methoxymethyl)phenyl)ethanone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group (-COCF₃) attached to a phenyl ring substituted with a methoxymethyl (-CH₂OCH₃) group at the meta position. The trifluoroacetyl group confers strong electron-withdrawing properties, enhancing reactivity toward nucleophilic additions and condensations. The methoxymethyl substituent introduces steric bulk and moderate electron-donating effects via the ether oxygen, distinguishing it from simpler methoxy (-OCH₃) or hydroxymethyl (-CH₂OH) analogs. This compound is primarily utilized in synthetic organic chemistry as a precursor for heterocycles, polymers, and bioactive molecules, though direct applications in pharmaceuticals or materials science require further exploration .

Properties

IUPAC Name |

2,2,2-trifluoro-1-[3-(methoxymethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-6-7-3-2-4-8(5-7)9(14)10(11,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKPIBTVDMSEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways that involve the trifluoromethyl group. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards biological targets, leading to specific biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,2,2-trifluoro-1-(3-(methoxymethyl)phenyl)ethanone are compared below with analogous trifluoroacetophenone derivatives. Key differentiating factors include substituent electronic effects, steric profiles, and documented applications.

Table 1: Comparative Analysis of Trifluoroacetophenone Derivatives

Key Observations:

Substituent Electronic Effects :

- The methoxymethyl group (-CH₂OCH₃) exhibits weaker electron donation compared to para-methoxy (-OCH₃) due to the methylene spacer, reducing resonance effects. This results in intermediate electrophilicity at the ketone carbonyl, balancing reactivity and stability .

- Fluorine substituents (e.g., 3,5-difluoro) enhance electrophilicity, accelerating reactions like nucleophilic aromatic substitution .

For example, tosylation of oxime derivatives proceeds efficiently (94–96% yield) in related trifluoroacetophenones, but steric effects may alter kinetics in methoxymethyl analogs . Hydroxymethyl (-CH₂OH) derivatives exhibit higher polarity and hydrogen-bonding capacity, favoring aqueous solubility, whereas trimethylsilyl (-Si(CH₃)₃) groups enhance lipophilicity .

Applications in Synthesis: Polymer Chemistry: Para-substituted analogs (e.g., 4-methoxy) are employed in self-polycondensation to synthesize hyperbranched polymers with tunable degrees of branching . Pharmaceutical Intermediates: Derivatives like 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone serve as precursors for antitubercular or antimicrobial agents, leveraging fluorine’s bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.